Lipophilicity Differentiation: XLogP3 Comparison Between 4-Chloro, 4-Methyl, and Unsubstituted Phenyl Analogs
The target compound exhibits a computed XLogP3 of 4.7, which is elevated relative to the 4-unsubstituted phenyl analog 6,8-dimethyl-2-phenylquinoline-4-carboxylic acid (predicted XLogP3 ~3.8–4.0 based on PubChem fragment contributions) and the 4-methyl analog (predicted XLogP3 ~4.2–4.4) [1][2]. This increase of ~0.3–0.9 log units is attributable to the electron-withdrawing 4-chloro substituent, which reduces H-bond basicity of the quinoline nitrogen and increases overall molecular lipophilicity. The 4-amino analog displays a lower XLogP3 (~2.8–3.2) due to the polar –NH₂ group [2]. The target compound's XLogP3 of 4.7, combined with its topological polar surface area of 50.2 Ų and rotatable bond count of 2, places it within favorable oral drug-like space by Lipinski and Veber criteria, with a distinct lipophilicity profile that influences membrane permeability and protein binding relative to its closest in-class analogs [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.7 |
| Comparator Or Baseline | 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid (predicted XLogP3 ~3.8–4.0); 6,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid (predicted XLogP3 ~4.2–4.4); 2-(4-Aminophenyl)-6,8-dimethylquinoline-4-carboxylic acid (predicted XLogP3 ~2.8–3.2) |
| Quantified Difference | Δ XLogP3 ≈ +0.3 to +0.9 vs. unsubstituted/methyl analogs; ≈ +1.5 to +1.9 vs. 4-amino analog |
| Conditions | XLogP3 computed by PubChem/PubChemPy algorithm; experimental logP not reported |
Why This Matters
A higher XLogP3 indicates greater lipophilicity, which directly affects solubility, membrane permeability, and non-specific protein binding—making this compound a preferred choice when a more lipophilic quinoline-4-carboxylic acid scaffold is required for SAR exploration.
- [1] Kuujia Chemical Database. Computed Properties for CAS 351357-26-1: XLogP3 = 4.7, Topological PSA = 50.2 Ų. View Source
- [2] PubChem. Predicted XLogP3 values for 6,8-dimethyl-2-phenylquinoline-4-carboxylic acid, 6,8-dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid, and 2-(4-aminophenyl)-6,8-dimethylquinoline-4-carboxylic acid based on fragment-based computational prediction. View Source
